molecular formula C12H14N2O2 B15296908 Tert-butyl 2-amino-5-cyanobenzoate CAS No. 668261-28-7

Tert-butyl 2-amino-5-cyanobenzoate

Cat. No.: B15296908
CAS No.: 668261-28-7
M. Wt: 218.25 g/mol
InChI Key: IUZXJAHIUFLECG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-cyanobenzoate is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a cyano group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize tert-butyl 2-amino-5-cyanobenzoate involves the Ritter reaction. This reaction converts a nitrile to a N-tert-butyl amide through reaction with a tert-butyl cation. The tert-butyl cation is typically generated from either isobutylene gas or tert-butanol in the presence of an acid .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Ritter reactions due to their efficiency and scalability. The reaction is typically carried out in a controlled environment to manage the flammable isobutylene gas generated during the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-cyanobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Tert-butyl 2-amino-5-cyanobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-cyanobenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-cyanobenzoate: Lacks the amino group, making it less reactive in certain reactions.

    Tert-butyl 2-amino-4-cyanobenzoate: Similar structure but with the cyano group in a different position, affecting its reactivity.

    Tert-butyl 2-amino-3-cyanobenzoate: Another positional isomer with different reactivity patterns.

Uniqueness

Tert-butyl 2-amino-5-cyanobenzoate is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its combination of a tert-butyl ester, amino group, and cyano group makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

668261-28-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 2-amino-5-cyanobenzoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-6H,14H2,1-3H3

InChI Key

IUZXJAHIUFLECG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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